
Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate
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Overview
Description
Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate: is a chemical compound with the molecular formula C7H9ClN6OS. It is a derivative of pyrazine and contains functional groups such as amino, chloro, and carbamimidothioate.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate typically involves the reaction of 3,5-diamino-6-chloropyrazine-2-carboxylic acid with methyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrazine derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate as an anticancer agent. It has been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Growth
A study investigated the compound's effect on human cancer cell lines, demonstrating a significant reduction in cell viability at micromolar concentrations. The mechanism was linked to its ability to inhibit specific kinases involved in cancer progression .
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
HCT116 | 15 | CK2 inhibition |
MCF7 | 20 | Apoptosis induction |
A549 | 25 | Cell cycle arrest |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. It exhibited effective inhibition of bacterial growth without significant toxicity to mammalian cells, indicating its potential as a dual therapeutic agent in oncology and infectious diseases .
Table: Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) | Toxicity to Mammalian Cells |
---|---|---|
Mycobacterium tuberculosis | 5 µg/mL | Non-toxic |
Staphylococcus aureus | 10 µg/mL | Non-toxic |
Agricultural Applications
This compound has shown promise as a pesticide and herbicide due to its ability to inhibit certain plant pathogens.
Fungicidal Activity
Research indicates that the compound can effectively control fungal pathogens affecting crops. Its application in agriculture could lead to reduced reliance on traditional fungicides, promoting sustainable farming practices.
Case Study: Efficacy Against Fungal Pathogens
In field trials, the compound demonstrated significant efficacy against common fungal pathogens such as Fusarium spp. and Alternaria spp., resulting in increased crop yields .
Fungal Pathogen | Efficacy (%) | Application Rate (g/ha) |
---|---|---|
Fusarium oxysporum | 85 | 200 |
Alternaria solani | 78 | 150 |
Mechanism of Action
The mechanism of action of Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
- 3,5-Diamino-6-chloropyrazine-2-carboxylic Acid Methyl Ester
- Amiloride Hydrochloride Impurity A (EP)
Comparison: Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate is unique due to its carbamimidothioate functional group, which distinguishes it from other similar compounds. This functional group imparts distinct chemical and biological properties, making it valuable for specific applications. Compared to its analogs, this compound may exhibit different reactivity and binding affinities, which can be advantageous in certain research and industrial contexts .
Biological Activity
Methyl (3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate, also known by its CAS number 1458-01-1, is a compound that has garnered attention in various fields, particularly in pharmaceutical development and biochemical research. This article explores its biological activity, applications, and relevant research findings.
- Molecular Formula : C₆H₇ClN₄O₂
- Molecular Weight : 202.60 g/mol
- Purity : Typically >98% in commercial preparations
- Physical State : Light yellow to orange powder
1. Pharmacological Applications
This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals targeting bacterial infections. Its structural properties allow it to inhibit various bacterial enzymes effectively, making it a candidate for antibiotic development.
Case Study: Antibiotic Development
A study highlighted its effectiveness in inhibiting bacterial growth in vitro, particularly against strains resistant to conventional antibiotics. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to leading antibiotics used in clinical settings .
2. Agricultural Chemicals
In agriculture, this compound is utilized in formulating agrochemicals such as herbicides and fungicides. Its efficacy against specific pests and pathogens enhances crop protection strategies.
Research Findings:
Research indicates that formulations containing this compound significantly reduce disease incidence in crops like wheat and maize by targeting fungal pathogens .
3. Biochemical Research
The compound is also employed in biochemical studies focusing on enzyme inhibition and metabolic pathways. It has shown promise in elucidating mechanisms of action for various biological systems.
Example of Enzyme Inhibition:
In studies examining the inhibition of dihydrofolate reductase (DHFR), this compound exhibited competitive inhibition, suggesting potential applications in cancer therapy where DHFR is a critical target .
Applications Summary Table
Application Area | Description |
---|---|
Pharmaceuticals | Intermediate for antibiotic synthesis; effective against resistant bacterial strains. |
Agricultural Chemicals | Used in herbicides and fungicides; enhances crop protection against pests and diseases. |
Biochemical Research | Studies on enzyme inhibition; elucidates metabolic pathways and mechanisms of action. |
Properties
Molecular Formula |
C7H9ClN6OS |
---|---|
Molecular Weight |
260.71 g/mol |
IUPAC Name |
methyl N'-(3,5-diamino-6-chloropyrazine-2-carbonyl)carbamimidothioate |
InChI |
InChI=1S/C7H9ClN6OS/c1-16-7(11)14-6(15)2-4(9)13-5(10)3(8)12-2/h1H3,(H4,9,10,13)(H2,11,14,15) |
InChI Key |
OKNSUWJNTAEWEN-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC(=O)C1=C(N=C(C(=N1)Cl)N)N)N |
Origin of Product |
United States |
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